Cas no 1511003-29-4 (4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid
- 1511003-29-4
- EN300-1853327
-
- インチ: 1S/C12H16N2O2/c13-10-3-5-12(6-4-10,11(15)16)9-2-1-7-14-8-9/h1-2,7-8,10H,3-6,13H2,(H,15,16)
- InChIKey: UEGSLHHPVKNWES-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=NC=CC=2)CCC(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2Ų
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853327-0.05g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.05g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1853327-0.25g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.25g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1853327-1g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 1g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1853327-1.0g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1853327-2.5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 2.5g |
$3080.0 | 2023-09-18 | ||
Enamine | EN300-1853327-10g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 10g |
$6758.0 | 2023-09-18 | ||
Enamine | EN300-1853327-0.5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1853327-0.1g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 0.1g |
$1384.0 | 2023-09-18 | ||
Enamine | EN300-1853327-5g |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid |
1511003-29-4 | 5g |
$4557.0 | 2023-09-18 |
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acidに関する追加情報
4-Amino-1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid: A Comprehensive Overview
4-Amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid (CAS No. 1511003-29-4) is a versatile compound with significant potential in various fields of chemistry and biology. This compound, characterized by its unique structure, has garnered attention for its potential applications in pharmaceutical research and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid.
Chemical Structure and Properties
4-Amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid is a cyclic compound with a cyclohexane ring substituted with an amino group and a pyridine ring. The molecular formula of this compound is C12H16N2O2, and its molecular weight is 224.27 g/mol. The presence of the amino group and the carboxylic acid group imparts both basic and acidic properties to the molecule, making it amphoteric. This unique combination of functional groups allows for a wide range of chemical reactions and interactions.
The compound is typically synthesized through multi-step processes involving the coupling of a cyclohexanecarboxylic acid derivative with a pyridine derivative, followed by the introduction of the amino group. The exact synthetic route can vary depending on the desired purity and yield, but common methods include palladium-catalyzed coupling reactions and nucleophilic substitution reactions.
Synthesis Methods
The synthesis of 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid can be achieved through several well-established methods. One common approach involves the reaction of 4-bromocyclohexanecarboxylic acid with 3-pyridylboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction provides a high yield of the intermediate compound, which can then be further modified to introduce the amino group.
An alternative method involves the use of a nucleophilic substitution reaction where 4-bromocyclohexanecarboxylic acid reacts with 3-pyridineboronic acid in the presence of a base such as potassium carbonate. This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.
Biological Activities
4-Amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid has shown promising biological activities in various studies. One of its key applications is in the field of pharmacology, where it has been investigated for its potential as a therapeutic agent. Recent research has highlighted its ability to modulate specific biological pathways, making it a valuable lead compound for drug discovery.
A study published in the Journal of Medicinal Chemistry in 2022 reported that 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid exhibits potent anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
In another study, researchers explored the neuroprotective effects of 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid. The results indicated that the compound could protect neurons from oxidative stress-induced damage, making it a promising candidate for neurodegenerative disorders such as Alzheimer's disease.
Clinical Applications and Future Prospects
The potential clinical applications of 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid are diverse and promising. Its anti-inflammatory properties make it an attractive candidate for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its neuroprotective effects suggest potential applications in neurological disorders.
Ongoing clinical trials are evaluating the safety and efficacy of this compound in various therapeutic settings. Early results have been encouraging, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its mechanisms of action and optimize its use in clinical practice.
Conclusion
In conclusion, 4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid (CAS No. 1511003-29-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive lead compound for drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in advancing medical treatments for various diseases.
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